5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one
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Overview
Description
5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one: is an organic compound with the molecular formula C12H14O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one typically involves the condensation of 2-methylbenzaldehyde with 5,5-dimethyl-2,4-dioxohexanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxolanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted oxolanones
Scientific Research Applications
Chemistry: In chemistry, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving lactones. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lactone ring can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
- 5,5-Dimethyl-4-phenyl-oxolan-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Comparison: Compared to these similar compounds, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
57786-72-8 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5,5-dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-4-5-7-11(10)8-12-9-14(2,3)16-13(12)15/h4-8H,9H2,1-3H3 |
InChI Key |
OLLZVEPWAPFQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2CC(OC2=O)(C)C |
Origin of Product |
United States |
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